molecular formula C5H6BrN3O2 B1431600 methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1559067-56-9

methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1431600
CAS RN: 1559067-56-9
M. Wt: 220.02 g/mol
InChI Key: NCYGUUBYLZQAOM-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate” is a chemical compound that is a derivative of the 1,2,4-triazole family . It is a useful intermediate used in the preparation of substituted triazoles .

Scientific Research Applications

Synthesis of Nucleoside Analogues

Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate: is utilized as a precursor in the synthesis of nucleoside analogues . These analogues are crucial in medicinal chemistry for the development of antiviral drugs. For example, Ribavirin, a well-known antiviral drug, can be synthesized using this compound as a starting material.

Agrochemical Research

In the field of agrochemicals, this compound serves as a building block for creating new molecules with potential pesticidal properties . The triazole ring is a common motif in many agrochemicals due to its stability and bioactivity.

Photostabilizers and Photographic Materials

The triazole derivatives, including methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate , are known for their application in the development of photostabilizers . These compounds help in protecting materials from degradation caused by UV light. Additionally, they have applications in photographic materials as they can form part of the chemical basis for developing photos.

Corrosion Inhibitors

This compound is also researched for its use as a corrosion inhibitor, particularly for copper alloys . The triazole derivatives form a protective layer on the metal surface, preventing oxidation and corrosion.

Organic Synthesis

In organic synthesis, methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate is a valuable intermediate . It can be used to introduce the triazole moiety into more complex organic molecules, which can have various applications in pharmaceuticals and materials science.

Proteomics Research

Lastly, this compound finds its use in proteomics research . It can be involved in the study of protein interactions and functions, which is fundamental in understanding biological processes and disease mechanisms.

properties

IUPAC Name

methyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYGUUBYLZQAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

CAS RN

1559067-56-9
Record name methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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